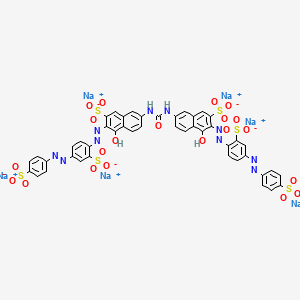

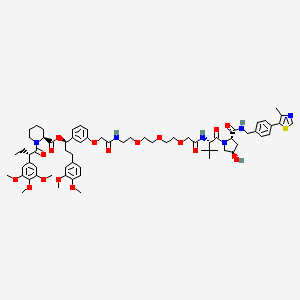

![molecular formula C93H136N10O24 B10828437 [(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate CAS No. 2382768-62-7](/img/structure/B10828437.png)

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RMC-5552 est un nouvel inhibiteur bistérique ciblant spécifiquement la cible mécanistique du complexe 1 de la rapamycine (mTORC1). Ce composé a été développé pour pallier les limites des précédents inhibiteurs de la mTOR en offrant une inhibition sélective et puissante de la mTORC1 sans affecter la mTORC2. L'hyperactivation de la voie de la cible mécanistique de la rapamycine est une caractéristique commune dans divers cancers, ce qui fait de RMC-5552 un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de RMC-5552 implique la création d'une structure bistérique qui se lie aux sites orthostérique et allostérique de la mTORC1. Le composé est synthétisé par une série de réactions chimiques qui comprennent la formation d'un noyau de type rapamycine lié de manière covalente à un inhibiteur du site actif .

Méthodes de production industrielle : La production industrielle de RMC-5552 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprendrait des mesures strictes de contrôle qualité pour maintenir l'intégrité de la structure bistérique et ses propriétés inhibitrices sélectives .

Analyse Des Réactions Chimiques

Types de réactions : RMC-5552 subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Sa nature bistérique lui permet d'interagir avec des sites de liaison spécifiques sur la mTORC1, conduisant à l'inhibition de son activité .

Réactifs et conditions usuels : La synthèse de RMC-5552 implique des réactifs qui facilitent la formation de liaisons covalentes entre le noyau de type rapamycine et l'inhibiteur du site actif. Des conditions telles que la température, le pH et l'environnement du solvant contrôlés sont cruciales pour la synthèse réussie du composé .

Principaux produits formés : Le principal produit formé par la synthèse de RMC-5552 est l'inhibiteur bistérique lui-même, conçu pour inhiber sélectivement la mTORC1 sans affecter la mTORC2 .

4. Applications de la recherche scientifique

RMC-5552 a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans le domaine de l'oncologie. Il a démontré une activité antitumorale dans des modèles précliniques de cancers avec une signalisation hyperactive de la mTORC1, y compris ceux présentant des mutations dans les voies RAS et PI3K . Le composé est en cours d'investigation dans des essais cliniques pour son efficacité dans le traitement des tumeurs solides avancées .

En plus de son utilisation dans la recherche sur le cancer, l'inhibition sélective de la mTORC1 par RMC-5552 en fait un outil précieux pour étudier la voie de la cible mécanistique de la rapamycine et son rôle dans les processus cellulaires tels que la croissance, la prolifération et le métabolisme .

5. Mécanisme d'action

RMC-5552 exerce ses effets en se liant sélectivement aux sites orthostérique et allostérique de la mTORC1. Ce double mécanisme de liaison améliore l'inhibition de l'activité de la mTORC1 tout en préservant la sélectivité sur la mTORC2. Le composé supprime la phosphorylation de 4EBP1, un régulateur clé de la traduction, inhibant ainsi la traduction dépendante de la coiffe et réduisant l'expression des oncogènes .

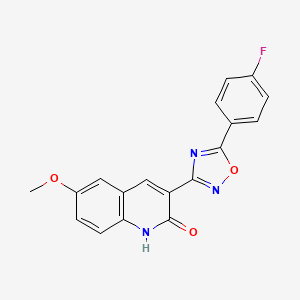

Composés similaires:

- Rapamycine

- Evérolimus

- Témisirolimus

- RMC-6272 (également connu sous le nom de RM-006)

Comparaison : RMC-5552 diffère des inhibiteurs traditionnels de la mTOR comme la rapamycine et l'évérolimus par sa structure bistérique, qui permet une inhibition plus sélective et puissante de la mTORC1. Contrairement à ces inhibiteurs antérieurs, RMC-5552 n'affecte pas la mTORC2, réduisant ainsi le risque de toxicités associées telles que l'hyperglycémie . De plus, RMC-5552 a montré une plus grande efficacité dans les modèles précliniques de tumeurs avec hyperactivation de la mTORC1 par rapport aux rapalogues .

Applications De Recherche Scientifique

RMC-5552 has shown significant potential in various scientific research applications, particularly in the field of oncology. It has demonstrated anti-tumor activity in preclinical models of cancers with hyperactive mTORC1 signaling, including those with mutations in the RAS and PI3K pathways . The compound is being investigated in clinical trials for its efficacy in treating advanced solid tumors .

In addition to its use in cancer research, RMC-5552’s selective inhibition of mTORC1 makes it a valuable tool for studying the mechanistic target of rapamycin pathway and its role in cellular processes such as growth, proliferation, and metabolism .

Mécanisme D'action

RMC-5552 exerts its effects by selectively binding to both the orthosteric and allosteric sites of mTORC1. This dual binding mechanism enhances the inhibition of mTORC1 activity while preserving selectivity over mTORC2. The compound suppresses the phosphorylation of 4EBP1, a key translational regulator, thereby inhibiting cap-dependent translation and reducing oncogene expression .

Comparaison Avec Des Composés Similaires

- Rapamycin

- Everolimus

- Temsirolimus

- RMC-6272 (also known as RM-006)

Comparison: RMC-5552 differs from traditional mTOR inhibitors like rapamycin and everolimus in its bi-steric structure, which allows for more selective and potent inhibition of mTORC1. Unlike these earlier inhibitors, RMC-5552 does not affect mTORC2, reducing the risk of associated toxicities such as hyperglycemia . Additionally, RMC-5552 has shown greater efficacy in preclinical models of tumors with mTORC1 hyperactivation compared to rapalogs .

Propriétés

Numéro CAS |

2382768-62-7 |

|---|---|

Formule moléculaire |

C93H136N10O24 |

Poids moléculaire |

1778.1 g/mol |

Nom IUPAC |

[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[6-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C93H136N10O24/c1-59-16-12-11-13-17-60(2)77(113-8)54-71-24-19-65(7)93(112,127-71)86(108)89(109)102-30-15-14-18-73(102)90(110)124-78(55-74(104)61(3)49-64(6)84(107)85(115-10)83(106)63(5)48-59)62(4)50-66-21-25-76(79(52-66)114-9)126-92(111)96-29-33-117-35-37-119-39-41-121-43-45-123-47-46-122-44-42-120-40-38-118-36-34-116-32-28-80(105)101-31-27-68-51-67(20-22-70(68)57-101)56-103-88-81(87(94)97-58-98-88)82(100-103)69-23-26-75-72(53-69)99-91(95)125-75/h11-13,16-17,20,22-23,26,49,51,53,58-59,61-63,65-66,71,73-74,76-79,84-85,104,107,112H,14-15,18-19,21,24-25,27-48,50,52,54-57H2,1-10H3,(H2,95,99)(H,96,111)(H2,94,97,98)/b13-11+,16-12+,60-17+,64-49+/t59-,61-,62-,63-,65-,66+,71+,73+,74-,76-,77+,78+,79-,84-,85+,93-/m1/s1 |

Clé InChI |

IUTYTXDIGUNPAA-GKVGALOGSA-N |

SMILES isomérique |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H]([C@@H](C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)O)C)/C)O)OC)C)C)/C)OC |

SMILES canonique |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N5CCC6=C(C5)C=CC(=C6)CN7C8=NC=NC(=C8C(=N7)C9=CC1=C(C=C9)OC(=N1)N)N)O)C)C)O)OC)C)C)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

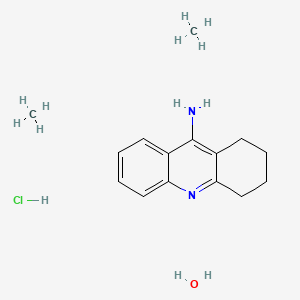

![(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B10828357.png)

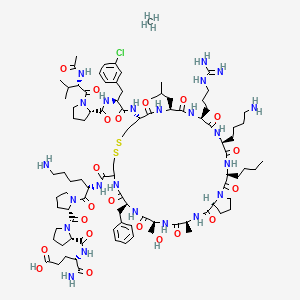

![4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane;hydrochloride](/img/structure/B10828364.png)

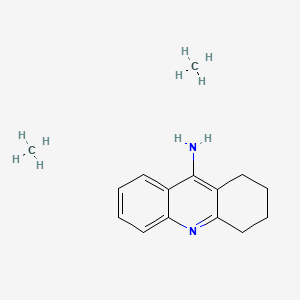

![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10828389.png)

![2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B10828414.png)

![diazanium;(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-oxido-12-oxo-3-sulfanylidene-12-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B10828420.png)

![disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diolate](/img/structure/B10828430.png)

![Methane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828448.png)